Cas no 32998-25-7 (2-Chloro-3-methoxyquinoxaline)
2-Chloro-3-methoxyquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-methoxyquinoxaline
- Quinoxaline,2-chloro-3-methoxy-
- 2-Chlor-3-methoxychinoxalin
- 2-chloranyl-3-methoxy-quinoxaline
- 2-Chloro-3-methoxy-quinoxaline
- Quinoxaline,2-chloro-3-methoxy
- DTXSID30603846
- SCHEMBL2178510
- MFCD07367979
- J-018968
- AKOS006287246
- AM100667
- FT-0639072
- A821557
- TTXKLKHPMYZIAE-UHFFFAOYSA-N
- Quinoxaline, 2-chloro-3-methoxy-
- AB31541
- FS-3244
- AC-14398
- 32998-25-7
- DB-027922
-
- MDL: MFCD07367979
- Inchi: 1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3
- InChI Key: TTXKLKHPMYZIAE-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C2C=CC=CC2=N1)OC
Computed Properties
- Exact Mass: 194.02500
- Monoisotopic Mass: 194.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35Ų
Experimental Properties
- Density: 1.333
- Melting Point: 71-75 ºC
- Boiling Point: 271 ºC
- Flash Point: 118 ºC
- PSA: 35.01000
- LogP: 2.29180
2-Chloro-3-methoxyquinoxaline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD7383)
2-Chloro-3-methoxyquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-methoxyquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079629-250mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 95% | 250mg |
£91.00 | 2022-03-01 | |
| Fluorochem | 079629-1g |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 95% | 1g |
£228.00 | 2022-03-01 | |
| Fluorochem | 079629-5g |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 95% | 5g |
£910.00 | 2022-03-01 | |
| Alichem | A449038577-250mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 97% | 250mg |
$228.90 | 2023-09-02 | |
| Alichem | A449038577-1g |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 97% | 1g |
$565.92 | 2023-09-02 | |
| Alichem | A449038577-5g |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 97% | 5g |
$1167.06 | 2023-09-02 | |
| TRC | C277950-50mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 50mg |
$ 190.00 | 2022-04-01 | ||
| TRC | C277950-100mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 100mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C277950-250mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 250mg |
$ 620.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840250-100mg |
2-Chloro-3-methoxyquinoxaline |
32998-25-7 | 97% | 100mg |
571.50 | 2021-05-17 |
2-Chloro-3-methoxyquinoxaline Suppliers
2-Chloro-3-methoxyquinoxaline Related Literature
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Tayebeh Besharati-Seidani,Ali Keivanloo,Babak Kaboudin,Tsutomu Yokomatsu RSC Adv. 2016 6 83901
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2. Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalinesG. W. H. Cheesman J. Chem. Soc. 1955 1804
Additional information on 2-Chloro-3-methoxyquinoxaline
Recent Advances in the Study of 2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The quinoxaline scaffold is known for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable building block in pharmaceutical development.
Recent studies have explored novel synthetic routes to 2-Chloro-3-methoxyquinoxaline, optimizing yield and purity for industrial-scale production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method using 3-methoxyquinoxalin-2(1H)-one as a precursor, achieving a yield of over 85%. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for broader application in drug development pipelines.
In the realm of biological activity, 2-Chloro-3-methoxyquinoxaline has shown promising results as a kinase inhibitor. Research from the University of Cambridge (2024) identified its potent inhibitory effects on specific tyrosine kinases involved in cancer cell proliferation. Molecular docking studies revealed that the chloro and methoxy substituents play critical roles in binding affinity, suggesting opportunities for further structural optimization to enhance selectivity and reduce off-target effects.
The compound's antimicrobial potential has also been a focus of recent investigations. A multi-center study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of 2-Chloro-3-methoxyquinoxaline exhibited significant activity against drug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These findings highlight its potential as a lead compound for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a pharmaceutical development perspective, the pharmacokinetic properties of 2-Chloro-3-methoxyquinoxaline have been characterized in preclinical studies. Data presented at the 2024 American Chemical Society National Meeting indicated favorable metabolic stability and oral bioavailability in rodent models, supporting its progression to further development stages. However, researchers noted the need for additional toxicology studies to fully assess its safety profile.
Looking forward, the unique chemical properties of 2-Chloro-3-methoxyquinoxaline continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use as a fluorescent probe for biological imaging. These emerging applications demonstrate the compound's versatility beyond traditional drug discovery paradigms.
In conclusion, 2-Chloro-3-methoxyquinoxaline (CAS: 32998-25-7) represents a promising scaffold with diverse applications in chemical biology and pharmaceutical research. Recent advances in synthesis methodology, coupled with growing understanding of its biological activities, position this compound as a valuable tool for drug discovery and development. Continued research efforts will likely uncover additional therapeutic potentials and practical applications for this versatile molecule.
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